molecular formula C25H21F3N4OS2 B14947844 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 539808-45-2

2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14947844
CAS No.: 539808-45-2
M. Wt: 514.6 g/mol
InChI Key: QITFDBHEHGCEJS-UHFFFAOYSA-N
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Description

The compound 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a 1,2,4-triazole derivative featuring a sulfur-rich scaffold. Its structure includes:

  • A 1,2,4-triazole core substituted at the 4-position with a phenyl group and at the 5-position with a [(4-methylphenyl)sulfanyl]methyl moiety.
  • A sulfanylacetamide side chain linked to the triazole’s 3-position, terminating in an N-[3-(trifluoromethyl)phenyl] group.

This compound belongs to a class of molecules explored for diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties, as inferred from structurally related analogs in the literature . The trifluoromethylphenyl group enhances lipophilicity and metabolic stability, while the sulfanyl linkages may contribute to redox-modulating effects .

Properties

CAS No.

539808-45-2

Molecular Formula

C25H21F3N4OS2

Molecular Weight

514.6 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H21F3N4OS2/c1-17-10-12-21(13-11-17)34-15-22-30-31-24(32(22)20-8-3-2-4-9-20)35-16-23(33)29-19-7-5-6-18(14-19)25(26,27)28/h2-14H,15-16H2,1H3,(H,29,33)

InChI Key

QITFDBHEHGCEJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the sulfanyl groups and the trifluoromethylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the synthesis process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove specific functional groups or to alter its chemical structure.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazole-Based Acetamides

Compound Name / Evidence ID Triazole Substituents Acetamide N-Substituent Key Features
Target Compound 4-phenyl, 5-[(4-methylphenyl)sulfanylmethyl] 3-(trifluoromethyl)phenyl - Strong electron-withdrawing CF₃ group
- Enhanced lipophilicity
4-(4-methoxyphenyl), 5-[4-(tert-butyl)phenyl] 3-fluorophenyl - tert-butyl increases steric bulk
- Methoxy improves solubility
4-(4-methylphenyl), 5-(4-chlorophenyl) 4-phenoxyphenyl - Chlorine enhances electronegativity
- Phenoxy adds π-π stacking potential
4-(3-methylphenyl), 5-[(4-methylphenyl)sulfanylmethyl] 2-(trifluoromethyl)phenyl - Meta-methyl reduces steric hindrance
- CF₃ at ortho position may hinder binding
4-(4-methylphenyl), 5-(4-chlorophenyl) 3,4-difluorophenyl - Dual fluorine atoms improve bioavailability
- Chlorophenyl enhances halogen bonding

Physicochemical and Computational Data

  • Lipophilicity : The CF₃ group increases logP compared to methoxy or halogenated analogs, as seen in (tert-butyl) vs. (chlorophenyl) .
  • Spectral Features : IR spectra of related compounds () show C=O stretches at 1659–1694 cm⁻¹ and C-S stretches at 671 cm⁻¹ , consistent with the target’s expected profile .

Biological Activity

The compound 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide , commonly referred to as a triazole derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and other relevant pharmacological effects.

Molecular Characteristics

  • Molecular Formula : C25H21F3N4OS2
  • Molecular Weight : 515.118 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
  • InChIKey : QITFDBHEHGCEJS-UHFFFAOYSA-N

2D Structure Representation

2D Structure

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented, with various studies indicating their efficacy against different cancer cell lines.

Case Study: HepG2 Cell Line

A study involving the screening of several triazole derivatives reported significant anticancer activity against the HepG2 liver cancer cell line. The compound 6d , a derivative with specific structural modifications, exhibited an IC50 value of 13.004 µg/mL , indicating potent anti-proliferative effects. The order of activity among tested compounds was noted as follows:

CompoundIC50 (µg/mL)
6d13.004
6b15.500
6f20.000
6a25.000
6e28.399

This study highlights the importance of structural modifications in enhancing the biological activity of triazole derivatives .

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. Molecular docking studies have indicated strong binding affinities to targets associated with cancer growth, suggesting a multi-targeted approach to therapy .

Other Biological Activities

In addition to anticancer properties, triazole compounds have demonstrated a range of other biological activities:

  • Antioxidant Activity : Some derivatives have shown significant antioxidant capabilities, with IC50 values comparable to standard antioxidants like ascorbic acid .
  • Antibacterial Activity : Triazole derivatives have been tested against various bacterial strains, demonstrating broad-spectrum antibacterial efficacy. For instance, certain compounds exhibited high binding affinities in molecular docking studies against bacterial enzymes, supporting their therapeutic potential .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically including the reaction of appropriate precursors under controlled conditions to yield the desired triazole structure. Techniques such as NMR spectroscopy and mass spectrometry are routinely employed for characterization.

Synthesis Example

A notable synthesis method involves ultrasound-assisted techniques that improve yield and reduce reaction times compared to conventional methods . This approach has been beneficial in producing various triazole derivatives efficiently.

Q & A

Q. What are the key synthetic pathways for this compound, and what intermediates are critical?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives.
  • Step 2 : Introduction of sulfanyl groups at the 3-position of the triazole ring using nucleophilic substitution.
  • Step 3 : Acetamide coupling via a thioether linkage to the aryl group. Key intermediates include 4-phenyl-4H-1,2,4-triazole-3-thiol and [(4-methylphenyl)sulfanyl]methyl precursors. Reaction conditions (e.g., solvent, temperature) significantly influence yield .

Q. Which analytical techniques are recommended for structural confirmation?

  • X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between triazole and aryl groups) .
  • NMR spectroscopy : Assigns protons (e.g., acetamide NH at δ 10.2–10.8 ppm) and confirms substituent positions.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 523.12) .

Q. How is biological activity evaluated in preclinical studies?

  • Anti-exudative assays : Measure inhibition of vascular permeability in rodent models (e.g., carrageenan-induced paw edema).
  • Dose-response curves : Determine IC50 values for activity optimization .
  • Cytotoxicity screening : Use cell lines (e.g., HEK-293) to assess therapeutic index .

Q. What methodologies assess solubility and stability?

  • HPLC : Quantifies solubility in buffers (e.g., PBS at pH 7.4).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
  • Accelerated stability studies : Monitor degradation under UV light and humidity (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in SAR studies?

Substituent Activity Trend Reference
4-Methylphenyl sulfanylEnhances lipophilicity and membrane permeability
TrifluoromethylphenylImproves metabolic stability
Triazole coreCritical for H-bond donor/acceptor interactions

Comparative studies with analogs (e.g., cycloheptyl or morpholine derivatives) reveal steric and electronic effects on target binding .

Q. How can computational modeling optimize reactivity or target interactions?

  • Density Functional Theory (DFT) : Predicts reaction pathways (e.g., transition states for triazole cyclization) .
  • Molecular docking : Screens binding affinity to targets (e.g., COX-2 enzyme; Glide score ≤−8.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental design strategies improve synthetic yield?

Use Box-Behnken design to optimize three factors:

Factor Levels Optimal Value
Temperature (°C)80, 100, 120110
Reaction time (h)12, 18, 2420
Catalyst loading5%, 10%, 15%12%

This reduces experiments by 40% while maximizing yield (82% vs. trial-and-error 65%) .

Q. How to resolve contradictions in biological data across studies?

  • Meta-analysis : Pool data from multiple assays (e.g., ELISA, Western blot) to identify outliers.
  • Standardize protocols : Control variables like cell passage number or animal strain.
  • Mechanistic studies : Use knock-out models to validate target specificity .

Q. What novel applications are explored beyond initial indications?

  • Drug delivery systems : Encapsulation in PEG-PLGA nanoparticles improves bioavailability (AUC increased by 3.2×) .
  • Photodynamic therapy : Triazole-metal complexes show ROS generation under UV light .

Q. Heterogeneous vs. homogeneous catalysis: Which is more efficient for scale-up?

  • Heterogeneous (e.g., Pd/C): Enables easy recovery (yield 78%, recyclability ≥5 cycles).
  • Homogeneous (e.g., Pd(OAc)₂): Higher initial yield (85%) but requires costly purification.
    Statistical analysis (ANOVA) confirms significant differences (p < 0.05) in energy consumption .

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